(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanone group linked to a methyl-substituted pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Pyrrole derivatives are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate the biological effects of this compound to identify potential therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)phenylmethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(1-Methyl-1H-pyrrol-2-yl)ethanone: Contains an ethanone group instead of a phenylmethanone group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (1-Methyl-1H-pyrrol-2-yl)[3-(trifluoromethyl)phenyl]methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62128-33-0 |
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Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H10F3NO/c1-17-7-3-6-11(17)12(18)9-4-2-5-10(8-9)13(14,15)16/h2-8H,1H3 |
InChI Key |
VNYGWIQCPKLKRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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